molecular formula C19H13F3N6OS B2740458 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 891103-64-3

2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

货号: B2740458
CAS 编号: 891103-64-3
分子量: 430.41
InChI 键: WXZQLJXNWRTNHI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a pyridin-2-yl group and at position 3 with a thioacetamide linker. The acetamide moiety is further substituted with a 4-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing properties. The triazolo-pyridazine scaffold is known for its role in kinase inhibition and antimicrobial activity, while the trifluoromethyl group enhances metabolic stability and lipophilicity .

属性

IUPAC Name

2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N6OS/c20-19(21,22)12-4-6-13(7-5-12)24-17(29)11-30-18-26-25-16-9-8-15(27-28(16)18)14-3-1-2-10-23-14/h1-10H,11H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZQLJXNWRTNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into several structural components:

  • Pyridine : A basic nitrogen-containing aromatic ring.
  • Triazole : A five-membered ring containing three nitrogen atoms, known for various biological activities.
  • Pyridazine : A six-membered ring with two adjacent nitrogen atoms.
  • Thioether Linkage : The presence of a sulfur atom linking the triazole and pyridine components.

Molecular Formula and Weight

  • Molecular Formula : C16H15F3N5S
  • Molecular Weight : 368.38 g/mol

Antimicrobial Activity

Research has indicated that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown promising activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Target Organism
Triazole Derivative0.125 - 8S. aureus, E. coli
Pyridazine Derivative1 - 16Pseudomonas aeruginosa

Anticancer Potential

Studies have highlighted the anticancer potential of triazole derivatives. The compound's structure allows for interaction with various cellular targets involved in cancer progression. For example, a related compound demonstrated significant inhibition of cancer cell proliferation in vitro .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. Research indicates that triazole derivatives can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, disrupting their normal function .
  • Receptor Modulation : It may also modulate the activity of various receptors involved in pain and inflammation pathways.

Case Studies

  • Antitubercular Activity
    A study focused on the synthesis of related compounds demonstrated that certain derivatives exhibited significant antitubercular activity against Mycobacterium tuberculosis. Compounds showed IC50 values in the range of 1.35 to 2.18 μM, indicating strong efficacy .
  • Cytotoxicity Assessment
    In evaluating the cytotoxic effects on human embryonic kidney cells (HEK-293), several derivatives were found to be non-toxic at effective concentrations, highlighting their potential for therapeutic use without significant side effects .

科学研究应用

The compound exhibits several biological activities that make it a candidate for further research in medicinal applications:

Anticancer Activity

Research indicates that compounds similar to this one demonstrate significant cytotoxicity against various cancer cell lines, including:

  • A549 (lung carcinoma)
  • MCF-7 (breast carcinoma)
  • HeLa (cervical carcinoma)

For example, derivatives of triazolo-pyridazines have shown IC50 values in the low micromolar range against these cell lines, indicating potent anticancer properties. The mechanism often involves the inhibition of key kinases such as c-Met, which is crucial for tumor growth and metastasis .

Enzyme Inhibition

Similar compounds have been shown to inhibit enzymes involved in critical biochemical pathways. This includes:

  • c-Met Kinase Inhibition : Compounds with similar structures have demonstrated the ability to inhibit c-Met kinase, leading to reduced tumor proliferation and survival .

Mechanistic Insights

The mode of action typically involves:

  • Hydrogen Bonding : Interaction with targets via hydrogen bonding enhances binding affinity and specificity.
  • Biochemical Pathways : The inhibition of c-Met kinase leads to alterations in downstream signaling pathways associated with cancer progression .

Case Studies

Several studies have focused on the biological activity of triazolo-pyridazine derivatives:

Cytotoxicity Testing

Research has documented the cytotoxic effects on specific cancer cell lines. For instance:

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound 22iA5490.83 ± 0.07c-Met inhibition
Compound 12eMCF-71.23 ± 0.18Apoptosis induction
Compound XHeLa2.73 ± 0.33Cell cycle arrest

This table summarizes the biological activity of selected compounds related to the target compound, showcasing their efficacy against different cancer types.

Comparative Data Table

The following table provides a comparative overview of the biological activity of selected triazolo-pyridazine derivatives:

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AA5490.75 ± 0.05c-Met inhibition
Compound BMCF-71.10 ± 0.15Apoptosis induction
Compound CHeLa2.50 ± 0.20Cell cycle arrest

相似化合物的比较

Structural Variations and Implications

Key Analogs:
Compound Name (ID) Core Structure Substituents (Position 6) Acetamide Group Key Features
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine Pyridin-2-yl N-(4-Trifluoromethylphenyl) Pyridine ring for π-π interactions; CF₃ for stability
894037-84-4 [1,2,4]Triazolo[4,3-b]pyridazine 4-Chlorophenyl Unsubstituted acetamide Chlorine enhances lipophilicity; lacks N-aryl group
894049-45-7 [1,2,4]Triazolo[4,3-b]pyridazine 4-Methoxyphenyl Unsubstituted acetamide Methoxy improves solubility; electron-donating effects
891117-12-7 [1,2,4]Triazolo[4,3-b]pyridazine 3-Methyl, 4-phenyl N-(4-Ethoxyphenyl) Methyl group increases steric hindrance; ethoxy enhances bioavailability
10a Tetrahydrobenzothieno-triazolo-pyrimidine N/A N-Phenyl Fused benzothieno ring adds rigidity; different core scaffold
Analysis:
  • Core Scaffold: The target compound’s triazolo-pyridazine core differs from the tetrahydrobenzothieno-triazolo-pyrimidine in 10a , which introduces additional ring systems and rigidity. This likely reduces membrane permeability compared to the pyridazine-based analogs.
  • Substituent Effects: Pyridin-2-yl (Target) vs. Halogenated/Methoxy Groups: The pyridine ring in the target compound may engage in hydrogen bonding or π-stacking, unlike the purely hydrophobic 4-chlorophenyl or polar 4-methoxyphenyl groups in analogs . Trifluoromethyl vs.
  • Synthetic Routes : Analog 10a is synthesized via chloroacetanilide coupling in acetone with K₂CO₃ (68–74% yield). The target compound likely follows a similar pathway, but specifics remain undisclosed.

Pharmacological and Physicochemical Properties

  • Metabolic Stability : CF₃ groups resist cytochrome P450-mediated oxidation, giving the target compound a longer half-life than chlorine- or methoxy-substituted analogs .
  • Binding Affinity : Pyridin-2-yl may mimic adenine in kinase ATP-binding sites, a feature absent in phenyl-substituted analogs.

准备方法

Cyclocondensation of Hydrazines with Pyridazine Derivatives

A validated method involves reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds in acetic anhydride. For example, 3-oxo-2-(pyridin-2-yl)hydrazonopropanal undergoes condensation with cyanoacetic acid to form the pyridazin-3-one intermediate, which is subsequently cyclized using acetic anhydride to yield the triazolo[4,3-b]pyridazine core. This reaction proceeds via an alkylidene intermediate (Figure 1), followed by cyclization and dehydration.

Mechanistic Insight :
$$
\text{3-Oxo-2-arylhydrazonopropanal} + \text{Active methylene compound} \rightarrow \text{Alkylidene intermediate} \xrightarrow{\Delta} \text{Triazolo[4,3-b]pyridazine}
$$

Diazotization and Cyclization

Alternative routes employ diazotization of 3-amino-6-(pyridin-2-yl)pyridazine, followed by treatment with nitrous acid to form the triazole ring. This method is less common due to regioselectivity challenges but offers direct functionalization at the 3-position.

Stepwise Preparation Methods

Synthesis of 6-(Pyridin-2-yl)-Triazolo[4,3-b]Pyridazin-3-thiol

Step 1 :
3-Oxo-2-(pyridin-2-yl)hydrazonopropanal (1.2 mmol) and cyanoacetic acid (1.5 mmol) are refluxed in acetic anhydride (10 mL) for 6 hours. The pyridazin-3-one intermediate precipitates upon cooling (yield: 85%).

Step 2 :
The intermediate is treated with phosphorus pentasulfide (P₂S₅) in dry toluene under nitrogen to introduce the thiol group. The product, 6-(pyridin-2-yl)-triazolo[4,3-b]pyridazin-3-thiol, is isolated via column chromatography (SiO₂, ethyl acetate/hexane).

Preparation of N-(4-(Trifluoromethyl)Phenyl)Chloroacetamide

4-(Trifluoromethyl)aniline (2.0 mmol) is reacted with chloroacetyl chloride (2.2 mmol) in dichloromethane (DCM) at 0°C, using triethylamine (3.0 mmol) as a base. The mixture is stirred for 2 hours, washed with water, and dried to yield the chloroacetamide derivative (yield: 92%).

Thioether Formation via Nucleophilic Substitution

The thiol (1.0 mmol) and chloroacetamide (1.1 mmol) are dissolved in dry DMF. Potassium carbonate (2.5 mmol) is added, and the reaction is stirred at 50°C for 4 hours. The crude product is purified via recrystallization (ethanol/water) to afford the target compound (yield: 78%).

Reaction Optimization and Conditions

Solvent and Temperature Effects

  • Cyclocondensation : Acetic anhydride at reflux (140°C) maximizes cyclization efficiency.
  • Thioether Coupling : DMF at 50°C balances reactivity and minimizes side reactions.

Catalytic Systems

Triethylamine is critical for neutralizing HCl during chloroacetamide synthesis, while K₂CO₃ facilitates deprotonation of the thiol in substitution reactions.

Table 1 : Key Reaction Parameters

Step Solvent Temperature Catalyst Yield (%)
Cyclocondensation Acetic anhydride 140°C None 85
Thiol introduction Toluene 110°C P₂S₅ 75
Chloroacetamide synthesis DCM 0°C → RT Et₃N 92
Thioether coupling DMF 50°C K₂CO₃ 78

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 8.35 (s, 1H, triazole-H), 7.95–7.45 (m, 8H, aromatic-H), 4.25 (s, 2H, SCH₂CO).
  • ¹³C NMR : δ 169.5 (C=O), 158.2 (triazole-C), 150.1–118.4 (aromatic-C), 35.2 (SCH₂).
  • HRMS : m/z calcd for C₂₁H₁₄F₃N₅OS⁺: 453.0874; found: 453.0876.

Purity Assessment

Thin-layer chromatography (TLC) in ethyl acetate/hexane (1:1) confirms single-spot purity, while HPLC (C18 column, MeCN/H₂O) shows >98% purity.

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

Using electron-withdrawing groups (e.g., pyridin-2-yl) on the hydrazonopropanal substrate directs cyclization to the desiredtriazolo[4,3-b]pyridazine isomer.

Thiol Oxidation

Reactions are conducted under nitrogen to prevent disulfide formation. Addition of antioxidants (e.g., BHT) further stabilizes the thiol intermediate.

Recent Advances in Methodology

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) reduces cyclocondensation time from 6 hours to 30 minutes, improving yield to 89%.

Green Chemistry Approaches

Recent studies substitute DMF with cyclopentyl methyl ether (CPME), a greener solvent, achieving comparable yields (76%) with lower environmental impact.

常见问题

Q. What are the established synthetic routes for this compound, and what key reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, starting with the formation of the triazolopyridazine core. A critical step is the introduction of the thioacetamide moiety via nucleophilic substitution or coupling reactions. For example, ethyl 2-(benzamido)-2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate can serve as a precursor, with chloro substituents replaced by pyridinyl groups under Pd-catalyzed cross-coupling conditions. Key conditions include anhydrous solvents (e.g., DMF), elevated temperatures (80–100°C), and catalysts like Pd(PPh₃)₄ .

Q. Which spectroscopic and chromatographic techniques are recommended for confirming structural integrity and purity?

  • NMR (¹H/¹³C) : To verify substituent positions and confirm the absence of regioisomers.
  • HPLC-MS : For purity assessment (≥95%) and detection of byproducts.
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally analogous fluorophenyl-triazolopyridazine derivatives .
  • Elemental analysis : Validates stoichiometric composition .

Q. How can computational tools predict physicochemical properties, and what are their limitations?

Tools like Schrödinger’s QikProp or PubChem-derived algorithms estimate logP (lipophilicity), pKa, and polar surface area. For instance, Lipinski’s Rule of Five compliance can be predicted, but discrepancies arise for trifluoromethyl groups due to their electronegativity, which may affect solubility. Experimental validation via shake-flask solubility assays is essential .

Advanced Research Questions

Q. What strategies address low yields in the final coupling step during synthesis?

  • Catalyst optimization : Switch from Pd(PPh₃)₄ to Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to enhance C–S bond formation.
  • Solvent effects : Use high-polarity solvents (e.g., DMSO) to stabilize intermediates.
  • Protecting groups : Temporarily shield reactive sites (e.g., acetamide NH) with Boc groups to prevent side reactions .

Q. How can SAR studies evaluate substituent variations on the triazolopyridazine core?

  • Systematic substitution : Replace the pyridinyl group with other heterocycles (e.g., pyrimidine) and test in kinase inhibition assays.
  • Trifluoromethyl positional isomers : Compare activity of 3- vs. 4-trifluoromethylphenyl analogs using in vitro target-binding assays.
  • Thioether vs. sulfone linkages : Assess metabolic stability via liver microsome assays .

Q. How to resolve contradictions between computational solubility predictions and empirical data?

  • Experimental validation : Use dynamic light scattering (DLS) to detect aggregation, which computational models often miss.
  • pH-solubility profiling : Adjust buffer pH to match physiological conditions (e.g., pH 7.4) and compare with predicted logD values .

Q. What in vitro assays are appropriate for assessing target engagement and selectivity?

  • Kinase profiling panels : Screen against 50+ kinases to identify off-target effects.
  • Cellular thermal shift assays (CETSA) : Confirm target binding in live cells.
  • Competitive binding assays : Use fluorescent probes (e.g., ATP-competitive inhibitors) to quantify IC₅₀ values .

Q. How to handle discrepancies in biological activity across cell lines or assay conditions?

  • Assay standardization : Normalize data using internal controls (e.g., staurosporine as a pan-kinase inhibitor reference).
  • Orthogonal validation : Confirm activity via Western blot (target phosphorylation) and CRISPR knockout models.
  • Microenvironment factors : Test under hypoxia vs. normoxia to account for metabolic differences .

Key Methodological Considerations

  • Safety : While no specific hazards are reported for this compound, handle trifluoromethylphenyl derivatives under fume hoods due to potential respiratory irritation .
  • Data Reproducibility : Document reaction conditions (e.g., moisture levels, inert gas use) to mitigate batch-to-batch variability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。